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molecular formula C3H5N5O2 B3222040 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide CAS No. 1211025-52-3

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B3222040
M. Wt: 143.10 g/mol
InChI Key: DNFUTAVRGAVUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372870B2

Procedure details

A solution of 3 M of hydrogen chloride in water (190 mL) was treated with 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide [J. Heterocycl. Chem. (1965), 2, 253] (7.3 g, 0.051 mol) at 0° C. The reaction mixture was treated with enough 12 M hydrogen chloride (˜19 mL) to dissolve the solid and then treated with a solution of sodium nitrite (4.4 g, 0.063 mol) in water (24 mL) dropwise while maintaining an internal temperature at 0-5° C. with an ice/brine bath. The reaction mixture was stirred at 0° C. for 1.5 h and filtered to yield a beige solid. Purification of the crude mixture by preparative HPLC gave the desired product (1.7 g, 21%) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Yield
21%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[C:4]([C:8](=[N:10][OH:11])N)=[N:5][O:6][N:7]=1.N([O-])=O.[Na+]>O>[NH2:2][C:3]1[C:4]([C:8]([Cl:1])=[N:10][OH:11])=[N:5][O:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Quantity
7.3 g
Type
reactant
Smiles
NC=1C(=NON1)C(N)=NO
Name
Quantity
190 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a beige solid
CUSTOM
Type
CUSTOM
Details
Purification of the crude mixture by preparative HPLC

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C(=NON1)C(=NO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08372870B2

Procedure details

A solution of 3 M of hydrogen chloride in water (190 mL) was treated with 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide [J. Heterocycl. Chem. (1965), 2, 253] (7.3 g, 0.051 mol) at 0° C. The reaction mixture was treated with enough 12 M hydrogen chloride (˜19 mL) to dissolve the solid and then treated with a solution of sodium nitrite (4.4 g, 0.063 mol) in water (24 mL) dropwise while maintaining an internal temperature at 0-5° C. with an ice/brine bath. The reaction mixture was stirred at 0° C. for 1.5 h and filtered to yield a beige solid. Purification of the crude mixture by preparative HPLC gave the desired product (1.7 g, 21%) as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Yield
21%

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1[C:4]([C:8](=[N:10][OH:11])N)=[N:5][O:6][N:7]=1.N([O-])=O.[Na+]>O>[NH2:2][C:3]1[C:4]([C:8]([Cl:1])=[N:10][OH:11])=[N:5][O:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Quantity
7.3 g
Type
reactant
Smiles
NC=1C(=NON1)C(N)=NO
Name
Quantity
190 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield a beige solid
CUSTOM
Type
CUSTOM
Details
Purification of the crude mixture by preparative HPLC

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C(=NON1)C(=NO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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